chemical structure and properties of 5-amino-2-hydroxy-N-methylbenzene-1-sulfonamide
chemical structure and properties of 5-amino-2-hydroxy-N-methylbenzene-1-sulfonamide
An In-Depth Technical Guide on 5-Amino-2-hydroxy-N-methylbenzene-1-sulfonamide: Structural Dynamics, Reactivity, and Applications
As a Senior Application Scientist, I frequently encounter chemical building blocks that serve as critical linchpins in both assay development and medicinal chemistry. 5-Amino-2-hydroxy-N-methylbenzene-1-sulfonamide (CAS: 1694045-64-1) is a highly specialized, multifunctional molecule. It integrates the redox-active properties of a p-aminophenol core with the tunable hydrogen-bonding network of a secondary sulfonamide.
This whitepaper deconstructs the physicochemical properties, mechanistic reactivity, and synthetic pathways of this compound, providing researchers with self-validating protocols for its application in electrochemistry and drug discovery.
Structural Architecture and Physicochemical Profile
The molecular architecture of 5-amino-2-hydroxy-N-methylbenzene-1-sulfonamide is defined by a central benzene ring substituted with three distinct functional groups:
-
A hydroxyl group (-OH) at C2
-
An amino group (-NH2) at C5
-
An N-methylsulfonamide group (-SO2NHCH3) at C1
The para-relationship between the hydroxyl and amino groups forms a classic p-aminophenol system, a motif heavily utilized in electrochemical sensors and analgesic pharmacophores[1]. The secondary sulfonamide at the ortho-position to the phenol acts as an electron-withdrawing group, which subtly modulates the oxidation potential of the ring while serving as a potent bioisostere for carboxylic acids in target-binding interactions[2].
Table 1: Quantitative Physicochemical Properties
| Property | Value |
| CAS Number | 1694045-64-1 |
| Molecular Formula | C7H10N2O3S[3] |
| Molecular Weight | 202.23 g/mol [4] |
| Hydrogen Bond Donors | 3 (-OH, -NH2, -NHCH3) |
| Hydrogen Bond Acceptors | 5 (Phenol O, Amine N, Sulfonamide N, 2x Sulfonyl O) |
| Redox Active Core | p-Aminophenol |
| Sulfonamide Classification | Secondary (N-methyl)[5] |
Mechanistic Reactivity: The Redox Dynamics of the p-Aminophenol Core
The most defining chemical feature of this molecule is its redox activity. p-Aminophenol derivatives undergo a well-characterized two-electron, two-proton oxidation to form p-benzoquinone imines[6]. In aqueous environments, this oxidized species can be highly unstable and prone to autoxidation, dimerization, or hydrolysis unless properly managed[7].
In the context of biosensors, this reversible oxidation is exploited for signal amplification. By applying an anodic potential, the p-aminophenol core is oxidized to the quinone imine. A chemical reductant in the buffer (such as hydrazine or TCEP) rapidly reduces the quinone imine back to the aminophenol state, creating a continuous redox cycle that drastically amplifies the measurable current[1]. The presence of the electron-withdrawing sulfonamide group stabilizes the molecule against premature autoxidation in ambient air, lowering the background noise of the assay.
Figure 1: Electrochemical redox cycling mechanism of the p-aminophenol core.
Biological Applications of Secondary Sulfonamides
While primary sulfonamides (-SO2NH2) are notorious for their broad-spectrum inhibition of human Carbonic Anhydrase (hCA) via direct zinc coordination, secondary sulfonamides like the N-methyl variant in this compound exhibit distinctly different pharmacological profiles.
The steric bulk and altered pKa of the N-methyl group often prevent classical zinc binding, shifting the molecule's affinity toward other therapeutic targets. Recent studies have demonstrated that secondary sulfonamides act as highly effective, non-competitive inhibitors of enzymes such as lactoperoxidase (LPO), a natural antibacterial agent secreted from mucosal glands[5]. Furthermore, the combination of the sulfonamide with the hydrogen-bonding capacity of the adjacent hydroxyl group makes this molecule an excellent scaffold for designing selective kinase inhibitors or Nav1.7 sodium channel blockers.
Experimental Workflows & Protocols
To ensure scientific integrity, the following protocols are designed as self-validating systems. Every step includes the mechanistic reasoning (causality) behind the experimental choice.
Protocol A: Regioselective Synthesis of 5-Amino-2-hydroxy-N-methylbenzene-1-sulfonamide
Objective: Synthesize the target compound from commercially available 4-nitrophenol with high regiocontrol.
-
Chlorosulfonation: Slowly add 4-nitrophenol (1.0 eq) to chlorosulfonic acid (5.0 eq) at 0 °C. Heat the mixture to 90 °C for 4 hours.
-
Causality: The strong ortho-directing effect of the hydroxyl group, synergized with the meta-directing effect of the nitro group, ensures that electrophilic aromatic substitution occurs exclusively at the C2 position, yielding 2-chlorosulfonyl-4-nitrophenol.
-
-
Amidation: Dissolve the isolated intermediate in anhydrous dichloromethane (DCM) at 0 °C. Add N,N-diisopropylethylamine (DIPEA, 2.0 eq) followed by methylamine hydrochloride (1.2 eq). Stir at room temperature for 2 hours.
-
Causality: DIPEA is a sterically hindered, non-nucleophilic base. It neutralizes the HCl byproduct generated during the reaction without competing with methylamine for the sulfonyl chloride, driving the formation of the secondary sulfonamide to completion.
-
-
Catalytic Reduction: Dissolve the resulting 2-hydroxy-N-methyl-5-nitrobenzenesulfonamide in methanol. Add 10% Pd/C catalyst (0.1 eq by weight). Purge the flask and stir under a hydrogen atmosphere (1 atm) for 12 hours. Filter through a Celite pad to remove the catalyst.
-
Causality: Catalytic hydrogenation under mild conditions selectively reduces the nitro group to a primary amine. The sulfonamide bond remains completely stable under these conditions, yielding the final product without over-reduction.
-
Figure 2: Step-by-step synthetic workflow from 4-nitrophenol to the target sulfonamide.
Protocol B: Electrochemical Characterization via Cyclic Voltammetry (CV)
Objective: Validate the reversible oxidation of the p-aminophenol core and determine its oxidation potential for sensor applications.
-
Electrode Preparation: Polish a Glassy Carbon Electrode (GCE) with 0.05 µm alumina slurry on a microcloth pad, rinse with deionized water, and sonicate for 3 minutes.
-
Causality: A pristine electroactive surface is mandatory. Any adsorbed organic impurities will distort the electron transfer kinetics and shift the apparent oxidation potential.
-
-
Sample Preparation: Prepare a 1.0 mM solution of 5-amino-2-hydroxy-N-methylbenzene-1-sulfonamide in 0.1 M Phosphate Buffered Saline (PBS), pH 7.4.
-
Degassing: Purge the solution with high-purity N2 gas for 10 minutes prior to the scan, maintaining a nitrogen blanket over the solution during the experiment.
-
Causality: Dissolved atmospheric oxygen easily reacts with the highly reactive quinone imine intermediate, leading to irreversible polymerization and signal degradation[7].
-
-
Voltammetric Scanning: Perform cyclic voltammetry using a potentiostat with a three-electrode setup (GCE working, Ag/AgCl reference, Pt wire counter). Scan from -0.2 V to +0.6 V at a scan rate of 50 mV/s.
-
Validation: The appearance of a distinct anodic peak (oxidation to quinone imine) and a corresponding cathodic peak (reduction back to aminophenol) validates the integrity of the redox core.
-
References
-
Sigma-Aldrich. "5-amino-2-hydroxy-N-methylbenzene-1-sulfonamide | 1694045-64-1". sigmaaldrich.com.
-
BLD Pharm. "1694045-64-1 | 5-Amino-2-hydroxy-N-methylbenzene-1-sulfonamide". bldpharm.com. 3
-
ChemScene. "1694045-64-1 | 5-Amino-2-hydroxy-N-methylbenzenesulfonamide". chemscene.com. 4
-
American Chemical Society (ACS). "Identity of a Purple Dye Formed by Peroxidic Oxidation of p-Aminophenol at Low pH". acs.org. 6
-
Journal of Hazardous Materials (via NIH). "Assessment of p-aminophenol oxidation by simulating the process of hair dyeing and occurrence in hair salon wastewater". nih.gov. 7
-
Analytical Chemistry (via NIH). "Electrochemical immunosensor using p-aminophenol redox cycling by hydrazine combined with a low background current". nih.gov. 1
-
Frontiers Research Publication. "Sulfonamide derivatives: Synthesis and applications". frontiersrj.com. 2
-
Molecules (via PMC). "Secondary Sulfonamides as Effective Lactoperoxidase Inhibitors". nih.gov. 5
Sources
- 1. Electrochemical immunosensor using p-aminophenol redox cycling by hydrazine combined with a low background current - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. frontiersrj.com [frontiersrj.com]
- 3. 1694045-64-1|5-Amino-2-hydroxy-N-methylbenzene-1-sulfonamide|BLD Pharm [bldpharm.com]
- 4. chemscene.com [chemscene.com]
- 5. Secondary Sulfonamides as Effective Lactoperoxidase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Assessment of p-aminophenol oxidation by simulating the process of hair dyeing and occurrence in hair salon wastewater and drinking water from treatment plant - PubMed [pubmed.ncbi.nlm.nih.gov]
Figure 1. Structure of 5-amino-2-hydroxy-N-methylbenzene-1-sulfonamide
